molecular formula C6H8N2O3S B350012 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid CAS No. 797027-57-7

3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid

Cat. No. B350012
CAS RN: 797027-57-7
M. Wt: 188.21g/mol
InChI Key: KJMVRLYBMMSINS-UHFFFAOYSA-N
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Description

3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid (3-ODAP) is an important organic compound that is widely used in scientific research due to its unique properties. It is a derivative of thiazole and is a non-proteinogenic amino acid. 3-ODAP has numerous applications in the fields of biochemistry, physiology, and pharmacology. It is a versatile compound that has been used in various scientific studies to understand the effects of other compounds on biological systems.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research into the antioxidant capacities of various compounds, including those related to thiazole derivatives, is crucial in understanding their potential applications in scientific research. For example, studies have elucidated the reaction pathways underlying antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay. This assay, relevant for assessing antioxidant capacity, has been used to study the interactions between antioxidants and radical species like ABTS•+. Although not directly mentioning 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid, this research area provides insight into how related compounds might interact in antioxidant processes (Ilyasov et al., 2020).

Pharmacological Activities of Thiazole Derivatives

Thiazole derivatives have been extensively researched for their pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. For instance, certain benzofused thiazole derivatives have been developed and evaluated for their in vitro antioxidant and anti-inflammatory activities. This research emphasizes the potential therapeutic applications of thiazole compounds, which could be relevant for 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid as well (Dattatraya G. Raut et al., 2020).

Biological Activity of Heterocyclic Systems

The study of heterocyclic systems based on 1,3,4-thia(oxa)diazoles, including their biological activity, is another area of interest. Such systems have been identified for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This broad range of pharmacological potentials makes the study of related compounds, such as 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid, significant for medicinal chemistry and pharmaceutical research (M. Lelyukh, 2019).

Synthesis and Biological Roles of Benzofused Thiazole Derivatives

The synthesis and pharmacological evaluation of benzofused thiazole derivatives highlight the importance of thiazole compounds in developing new therapeutic agents. These derivatives have shown distinct anti-inflammatory and antioxidant activities, suggesting a promising template for evaluating new anti-inflammatory agents. Such research underscores the relevance of thiazole derivatives in the development of drugs with potential applications in treating various diseases (Dattatraya G. Raut et al., 2020).

properties

IUPAC Name

3-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c9-4-3-12-6(8-4)7-2-1-5(10)11/h1-3H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMVRLYBMMSINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NCCC(=O)O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid

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